From Flubendiamide to a New Generation of Insecticides: The Discovery and Lead Optimization of Broflanilide
From Flubendiamide to a New Generation of Insecticides: The Discovery and Lead Optimization of Broflanilide
A Technical Whitepaper for Researchers in Crop Protection
The emergence of insect resistance to existing insecticides is a persistent challenge in agriculture, necessitating the discovery of new active ingredients with novel modes of action. This technical guide details the discovery and lead optimization process of broflanilide, a groundbreaking insecticide from the meta-diamide chemical class. Broflanilide's journey began with the structural modification of flubendiamide, a known ryanodine receptor modulator, and culminated in the development of a potent insecticide with a unique mode of action, now classified by the Insecticide Resistance Action Committee (IRAC) in its own group, Group 30. This document serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development, providing insights into the innovative chemistry and meticulous optimization that led to this important advancement in pest management.
The Starting Point: Flubendiamide as a Lead Compound
In 2002, research began using flubendiamide as a lead compound.[1][2] Discovered by Nihon Nohyaku Co. Ltd., flubendiamide was a potent insecticide against various Lepidopteran pests with a unique chemical structure for its time.[1][2] It is classified as an IRAC Group 28 insecticide, acting as a ryanodine receptor modulator.[2] However, the goal was to discover a novel insecticide, ideally with a different mode of action to combat potential resistance.
A Shift in Structure, A Change in Action: The Birth of Meta-diamides
The pivotal moment in the discovery of broflanilide was a drastic structural modification of the flubendiamide molecule. The two amide groups in flubendiamide are in an ortho-position to each other on the phthalic acid moiety. Researchers synthesized analogues where these groups were moved to a meta-position. This seemingly simple change from a 1,2-diamide to a 1,3-diamide structure resulted in a new class of compounds: the meta-diamides.
These new meta-diamides exhibited high insecticidal activity against Lepidopteran pests, but crucially, the symptoms they produced in insects were different from those of flubendiamide. This suggested a different mode of action, a highly encouraging finding that prompted an intensive lead optimization program.
Lead Optimization: A Systematic Approach
The subsequent research focused on optimizing the meta-diamide structure by systematically modifying its three benzene rings to enhance insecticidal activity. This process is a classic example of structure-activity relationship (SAR) studies.
Initial Modifications and Activity Enhancement
An early meta-diamide compound (compound 16 in the source literature) showed some activity. The introduction of dimethyl groups on the B ring (compound 20) resulted in a significant increase in activity against Spodoptera litura and Plutella xylostella. Further modifications, such as changing the B ring to a pyridine ring (compound 25), led to a 10-fold increase in activity against P. xylostella.
Table 1: Initial Optimization of the Meta-diamide Scaffold
| Compound | Key Structural Feature | Insecticidal Activity (LC50, ppm) against P. xylostella |
| Flubendiamide | Ortho-diamide | 0.04 |
| Compound 16 | Basic Meta-diamide | >10 |
| Compound 20 | Dimethyl groups on B ring | 1 |
| Compound 25 | Pyridine B ring | 0.1 |
Data sourced from Katsuta et al., 2019.
Optimization of the 'A' Ring
With a promising scaffold in hand, researchers turned their attention to the 'A' ring. The introduction of a fluorine atom can often enhance biological activity. Various fluorinated derivatives were synthesized and tested.
Table 2: Effect of Fluorine Substitution on the 'A' Ring
| Compound | Position of Fluorine on 'A' Ring | Insecticidal Activity (LC50, ppm) against P. xylostella |
| 25 | - | 0.1 |
| 28 | 2-F | <0.01 |
| 29 | 3-F | 0.1 |
| 30 | 4-F | 0.1 |
Data sourced from Katsuta et al., 2019.
As shown in Table 2, introducing a fluorine atom at the 2-position of the 'A' ring (compound 28) dramatically increased the insecticidal activity by more than 10-fold compared to the parent compound 25.
Final Optimization Leading to Broflanilide
Further optimization involved modifications to all three rings, culminating in the discovery of broflanilide: N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide. This final structure exhibited extremely high activity against a broader range of pests, including Lepidopteran, Thysanopteran, and Coleopteran species.
Table 3: Insecticidal Spectrum of Broflanilide
| Pest Species | Common Name | Order | LC50 (ppm) |
| Plutella xylostella | Diamondback moth | Lepidoptera | <0.01 |
| Spodoptera litura | Tobacco cutworm | Lepidoptera | 0.01 |
| Helicoverpa armigera | Cotton bollworm | Lepidoptera | 0.01 |
| Adoxophyes honmai | Summer fruit tortrix | Lepidoptera | 0.01 |
| Frankliniella occidentalis | Western flower thrips | Thysanoptera | 0.03 |
| Phyllotreta striolata | Striped flea beetle | Coleoptera | 0.03 |
Data sourced from Katsuta et al., 2019.
A Novel Mode of Action: Targeting the GABA Receptor
The distinct insecticidal symptoms of the meta-diamides pointed towards a mode of action different from flubendiamide's effect on ryanodine receptors. Studies revealed that broflanilide acts on the insect ionotropic γ-aminobutyric acid (GABA) receptor. It functions as a noncompetitive antagonist, specifically a GABA-gated chloride channel allosteric modulator. This action blocks the inhibitory neurotransmission of GABA, leading to over-excitation of the nervous system, convulsions, and eventual death of the insect.
Importantly, the binding site of broflanilide on the GABA receptor is distinct from that of other conventional blockers like fipronil and cyclodienes (IRAC Group 2). This novel binding site is the reason for its classification in the new IRAC Group 30 and explains its effectiveness against pests that have developed resistance to fipronil and other insecticides. There is no cross-resistance concern between broflanilide and other conventional insecticides. Furthermore, research suggests that broflanilide is a pro-insecticide that is metabolized into its active form, desmethyl-broflanilide, within the insect's body.
Experimental Protocols
The discovery and optimization of broflanilide involved a series of standardized biological assays and chemical synthesis procedures.
General Synthesis of Meta-diamide Derivatives
The synthetic pathway for creating the meta-diamide derivatives involved the reaction of corresponding anilines with the appropriate acid chlorides.
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For derivatives without N-methyl groups: The corresponding anilines were reacted with the corresponding acid chlorides in the presence of pyridine as a base.
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For derivatives with N-methyl groups (like broflanilide): The anilines first underwent N-methylation. The resulting N-methyl anilines were then reacted with the acid chlorides in the presence of pyridine.
Insecticidal Toxicity Assay
A standardized leaf-dipping method was employed to determine the insecticidal activity of the synthesized compounds against various pests.
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Test Insects: Laboratory strains of pests such as Spodoptera litura and Plutella xylostella were used.
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Preparation of Test Solutions: The compounds were dissolved in a mixture of acetone and xylene and then diluted with water containing a surfactant to create serial dilutions.
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Assay Procedure:
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Cabbage leaf discs were dipped into the test solutions for a set period (e.g., 30 seconds).
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The treated leaves were allowed to air-dry.
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The dried leaves were placed in petri dishes containing moistened filter paper.
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A set number of insect larvae (e.g., 10 third-instar larvae) were released into each dish.
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The dishes were maintained under controlled conditions (e.g., 25°C).
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Data Collection: Mortality was assessed at a specified time post-treatment (e.g., 48 hours). Larvae that showed no movement when prodded were considered dead. The LC50 (lethal concentration required to kill 50% of the test population) values were then calculated.
Translaminar Activity Assay
This assay was used to determine if the compound could move from the treated side of a leaf to the untreated side.
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Procedure:
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A lanolin paste was applied to the midrib on the underside of a cabbage leaf to create two separate arenas.
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A test solution was applied to only one of the arenas.
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After the solution dried, P. xylostella larvae were released onto both the treated and untreated arenas.
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The leaf was placed in a petri dish and mortality was assessed after a set period.
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Interpretation: High mortality in the untreated arena indicated good translaminar activity.
Conclusion
The discovery of broflanilide is a testament to the power of innovative lead optimization and a deep understanding of structure-activity relationships. By making a significant structural modification to the lead compound flubendiamide, researchers at Mitsui Chemicals Agro, Inc. were able to create an entirely new class of insecticides—the meta-diamides. The subsequent meticulous optimization of this new scaffold led to the development of broflanilide, a highly effective insecticide with a novel mode of action that targets the insect GABA receptor at a site distinct from other known insecticides. This makes broflanilide a powerful tool for managing a wide range of destructive pests and a vital component in modern insecticide resistance management programs.
